2-Amino-1-(3-methoxy-phenyl)-ethanone oxime

Description

The exact mass of the compound N-[2-Amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine is 180.089877630 g/mol and the complexity rating of the compound is 183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

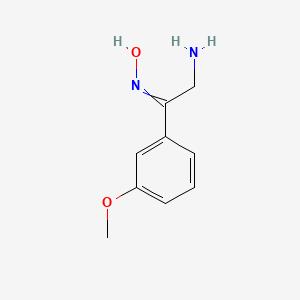

Structure

3D Structure

Properties

IUPAC Name |

N-[2-amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)9(6-10)11-12/h2-5,12H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQBKVLYVDZEKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=NO)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694375 | |

| Record name | N-[2-Amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82585-38-4 | |

| Record name | N-[2-Amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure Analysis of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime

Foreword: The Analytical Imperative

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural characterization of novel chemical entities is the bedrock upon which all subsequent research is built. An incomplete or erroneous structural assignment can jeopardize months or even years of research, leading to flawed biological data and wasted resources. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, field-proven framework for the comprehensive structural analysis of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime. This molecule, with its combination of an aromatic amine, a ketoxime, and a methoxy ether, presents a unique analytical challenge that demands a multi-faceted approach. We will move beyond rote procedural descriptions to explore the causal logic behind our analytical choices, ensuring a robust and self-validating characterization workflow.

Introduction to the Molecule: A Structure of Interest

2-Amino-1-(3-methoxy-phenyl)-ethanone oxime is an organic compound featuring several key functional groups: a primary amino group (-NH₂), a methoxy-substituted phenyl ring, and a ketoxime moiety (C=N-OH). Its structural similarity to catecholamine derivatives suggests potential applications as an intermediate in medicinal chemistry and pharmaceutical synthesis.[1][2] The precise arrangement of these groups dictates the molecule's chemical properties, reactivity, and potential biological activity. Therefore, a rigorous analytical approach is not merely procedural but fundamental to unlocking its scientific potential.

This guide will detail the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to achieve complete structural elucidation and purity assessment.

Table 1: Physicochemical Properties of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₂N₂O₂ | Calculated |

| Molecular Weight | 180.21 g/mol | Calculated |

| Appearance | Expected to be a solid | [3] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) | [4] |

| Key Functional Groups | Primary Amine, Ketoxime, Aromatic Ether | Structure |

The Analytical Workflow: A Strategy for Certainty

A successful structural analysis relies on a logical progression of experiments where each result informs the next. The goal is to create a web of interconnected data points that all converge on a single, unambiguous structure. Our approach is designed to first assess purity, then determine mass and elemental formula, identify functional groups, and finally, piece together the atomic connectivity.

Caption: A logical workflow for the structural elucidation of a novel compound.

Synthesis and Purification: The Prerequisite for Analysis

Clean data can only be obtained from a clean sample. The presence of starting materials, by-products, or residual solvents can severely complicate spectral interpretation.

Plausible Synthetic Route

The target compound is typically prepared via the oximation of the corresponding aminoketone. This involves the reaction of 2-Amino-1-(3-methoxyphenyl)ethanone with hydroxylamine, often in a weakly acidic or basic medium to facilitate the condensation reaction.[5] The aminoketone precursor itself can be synthesized from 1-(3-methoxyphenyl)ethanone through pathways such as α-bromination followed by amination.[6]

Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either insoluble or highly soluble.

Step-by-Step Protocol:

-

Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a suitable system.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen boiling solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to remove all residual solvent.[7]

Chromatographic Analysis: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a synthesized compound. For a molecule containing a basic amino group and an aromatic ring, a reversed-phase method is the logical choice.

Causality Behind the Method:

-

Column: A C18 column is used due to its hydrophobic stationary phase, which provides effective retention for moderately polar aromatic compounds.

-

Mobile Phase: A gradient of water and a polar organic solvent (like acetonitrile or methanol) is employed to elute compounds across a range of polarities.

-

Acidic Modifier: Formic acid is added to the mobile phase to protonate the primary amine. This ensures a single, well-defined analyte species (R-NH₃⁺), preventing peak tailing and improving chromatographic resolution.[8]

-

Detection: A UV detector is ideal, as the phenyl ring provides strong chromophores for sensitive detection (typically around 254 nm).

Table 2: Suggested HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

A purity level of >98% (by peak area) is generally required before proceeding with extensive spectroscopic analysis.

Spectroscopic Analysis: Deciphering the Molecular Blueprint

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight and, with high-resolution instruments (HRMS), the elemental formula—a critical first step in structural confirmation. Electrospray ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes fragmentation, allowing for clear observation of the protonated molecular ion [M+H]⁺.

Expected Results:

-

Molecular Formula: C₉H₁₂N₂O₂

-

Exact Mass (Monoisotopic): 180.0899

-

Observed Ion (ESI+): m/z 181.0977 [M+H]⁺

Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) of the parent ion can provide structural clues. The fragmentation pattern is a unique fingerprint of the molecule.

Caption: Plausible ESI-MS/MS fragmentation pathways for the target molecule.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule.[4][9]

Table 3: Key IR Absorption Bands for 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400-3200 | O-H stretch, N-H stretch | Oxime (-OH), Amine (-NH₂) | Confirms presence of hydroxyl and amino groups. Often broad.[5] |

| 3100-3000 | C-H stretch (sp²) | Aromatic Ring | Indicates the aromatic system. |

| 2980-2850 | C-H stretch (sp³) | -CH₂, -OCH₃ | Confirms aliphatic and methoxy C-H bonds. |

| ~1665 | C=N stretch | Oxime | A characteristic band confirming the oxime double bond.[9] |

| 1600, 1480 | C=C stretch | Aromatic Ring | Skeletal vibrations of the phenyl ring. |

| ~1250 | C-O stretch | Aryl Ether | Strong band indicating the Ar-O-CH₃ bond. |

| ~945 | N-O stretch | Oxime | Confirms the N-O single bond of the oxime group.[4][9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of every ¹H and ¹³C nucleus, we can map out the entire carbon-hydrogen framework and confirm atom connectivity.[10][11] The use of a deuterated solvent like DMSO-d₆ is highly recommended as it allows for the observation of exchangeable protons (the -OH and -NH₂ groups).

¹H NMR Spectroscopy (Proton NMR): This technique provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity). Based on the structure of 1-(3-Methoxyphenyl)ethanone oxime, we can predict the spectrum.[12]

Table 4: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 | s (broad) | 1H | N-H O | Acidic, exchangeable proton of the oxime. |

| 7.2-7.4 | m | 4H | Ar-H | Protons on the aromatic ring. Complex splitting pattern expected. |

| ~3.9 | s | 2H | -CH ₂-NH₂ | Methylene protons adjacent to the amine. |

| 3.78 | s | 3H | -OCH ₃ | Singlet for the three equivalent methoxy protons. |

| ~3.5 | s (broad) | 2H | -NH ₂ | Exchangeable protons of the primary amine. |

¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule. The range of chemical shifts is much larger than in ¹H NMR, making it highly sensitive to small structural changes.[11]

Table 5: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | Ar-C -OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |

| ~155 | C =NOH | Carbon of the oxime group, deshielded by the double bond to nitrogen. |

| ~137 | Ar-C -C=N | Quaternary aromatic carbon attached to the ethanone oxime group. |

| ~130 | Ar-C H | Aromatic methine carbon. |

| 110-120 | Ar-C H | Aromatic methine carbons, shielded by the methoxy group. |

| ~55 | -OC H₃ | Carbon of the methoxy group. |

| ~45 | -C H₂-NH₂ | Aliphatic carbon attached to the nitrogen atom. |

2D NMR for Unambiguous Confirmation: While 1D NMR provides a wealth of information, 2D NMR experiments are required to definitively prove the connectivity.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This would confirm the connectivity within the aromatic ring spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This allows for the unambiguous assignment of carbon signals based on their attached, and already assigned, protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Sources

- 1. CAS 2475-92-5: 1-(4-Methoxyphenyl)ethanone oxime [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. Oxime: Definition, Structure, Formation, and Compounds [chemistrylearner.com]

- 5. byjus.com [byjus.com]

- 6. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. lcms.cz [lcms.cz]

- 9. Oxime - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Physicochemical Characterization and Synthetic Utility of 2-Amino-1-(3-methoxy-phenyl)-ethanone Oxime: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug discovery and ligand design, I frequently encounter the need for versatile, bifunctional building blocks. 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime (CAS 82585-38-4) represents a highly valuable

This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a causality-driven, self-validating synthetic protocol, and explores its downstream applications in medicinal and coordination chemistry.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of a compound is the first step in predicting its behavior in both biological matrices and synthetic workflows.

The Role of the Meta-Methoxy Substitution

The placement of the methoxy (

Quantitative Data Summary

The following table synthesizes the core physicochemical and computational properties of the compound, establishing a baseline for analytical characterization.

Table 1: Physicochemical Properties of CAS 82585-38-4

| Property | Value | Source |

| Compound Name | 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime | [],[3] |

| CAS Registry Number | 82585-38-4 | [] |

| Molecular Formula | [3] | |

| Molecular Weight | 180.20 g/mol | [3] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Topological Polar Surface Area (TPSA) | 58.6 Ų | [4] |

| Predicted Density | ~1.3 g/cm³ | [5] |

| Predicted Boiling Point | ~343 °C at 760 mmHg | [5] |

Causality-Driven Synthesis Methodology

To synthesize 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime with high fidelity, we must avoid common pitfalls such as over-alkylation of the amine or self-condensation (pyrazine formation). The protocol below relies on the Delépine reaction for amination and a strictly pH-controlled oximation step.

Experimental Protocol & Mechanistic Causality

-

Step 1:

-Bromination-

Action: React 3-methoxyacetophenone with bromine (

) in glacial acetic acid at 25°C. -

Causality: Acetic acid serves as both solvent and acid catalyst, promoting enolization. Bromination occurs regioselectively at the

-carbon to yield 2-bromo-1-(3-methoxyphenyl)ethanone.

-

-

Step 2: Delépine Amination

-

Action: Treat the

-bromo ketone with hexamethylenetetramine (HMTA) in chloroform. Filter the resulting precipitate and hydrolyze with ethanolic -

Causality: Direct amination with

leads to a chaotic mixture of primary, secondary, and tertiary amines. HMTA is a bulky nucleophile that forms a quaternary ammonium salt, physically precipitating out of the non-polar solvent. This phase separation drives the reaction to completion and completely prevents over-alkylation. Acidic hydrolysis cleanly yields the primary amine hydrochloride.

-

-

Step 3: pH-Controlled Oximation

-

Action: Dissolve the

-amino ketone hydrochloride in ethanol. Add hydroxylamine hydrochloride ( -

Causality: Sodium acetate is not just a base; it is a critical buffer. It maintains the system at ~pH 4.5. At this pH, the

-amine (

-

Self-Validating System: In-Process Control

To ensure absolute trustworthiness, this protocol employs an internal self-validating feedback loop. Prior to HPLC analysis of the oximation step, the reaction mixture is spiked with a chemically inert internal standard (e.g., biphenyl). By measuring the area ratio of the starting material to the internal standard, the scientist calculates absolute conversion rates independent of injection volume variances. The reaction is only quenched when the starting material ratio falls below 0.01 (>99% conversion).

Fig 1: Regioselective synthesis workflow for 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime.

Analytical Characterization Protocol

A robust analytical package is required to confirm the stereochemistry (E/Z isomerism of the oxime) and purity.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Utilized to confirm the exact mass. The

peak should be observed at m/z 181.2. -

Multinuclear NMR (

and -

Orthogonal Validation: The self-validating nature of this analysis requires that the purity determined by HPLC-UV (at 254 nm) matches the purity inferred from the quantitative NMR (qNMR) using an internal calibrant, ensuring no UV-invisible inorganic salts or aliphatic impurities remain.

Pharmacological and Chemical Applications

The

-

Precursor to Diamines: Reduction of the oxime using Lithium Aluminum Hydride (

) in THF yields 1-(3-methoxyphenyl)ethane-1,2-diamine, a highly sought-after motif for synthesizing kinase inhibitors and GPCR ligands. -

Metalloligand Complexes: As demonstrated in advanced coordination chemistry studies,

-amino oximes act as potent bidentate ligands, forming highly stable, lipophilic complexes with transition metals such as

Fig 2: Key synthetic and pharmacological transformation pathways of the alpha-amino oxime.

Conclusion

2-Amino-1-(3-methoxy-phenyl)-ethanone oxime is far more than a simple intermediate; it is a strategically designed building block whose reactivity is governed by precise electronic and steric parameters. By employing causality-driven synthetic protocols—such as the Delépine amination and pH-buffered oximation—researchers can reliably access this compound and leverage its bifunctional nature for advanced drug discovery and materials science applications.

References

-

Main Product - BOC Sciences: 2-AMINO-1-(3-METHOXY-PHENYL)-ETHANONE OXIME , bocsci.com,

-

2-Amino-1-(3-methoxy-phenyl)-ethanone oxime , chemos.de, 3

-

Ethanone, 2-amino-1-phenyl-, oxime 82585-31-7 wiki - Es - Guidechem , guidechem.com, 4

-

1-(4-Nitro-phenyl)-ethanone oxime 10342-64-0 - Guidechem , guidechem.com, 5

-

Agafontsev Aleksandr Mikhailovich | Sciact - cris system , nsc.ru, 2

Sources

molecular weight and formula of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime

[1]

Executive Summary

2-Amino-1-(3-methoxy-phenyl)-ethanone oxime is a bifunctional organic compound characterized by the presence of a primary amine and an oxime group on an ethyl backbone attached to a meta-anisyl (3-methoxyphenyl) ring.[1][2] It serves as a critical intermediate in the development of 1,2-diamines and adrenergic receptor modulators .

This guide details the molecular stoichiometry, physicochemical properties, and a validated synthetic workflow for this compound.[3] It addresses the stability challenges associated with

Chemical Identity & Molecular Stoichiometry[1]

The molecular specifications below are derived from the structural connectivity of the target molecule: 3-MeO-C₆H₄-C(=NOH)-CH₂-NH₂ .

Data Summary Table

| Parameter | Value | Technical Note |

| IUPAC Name | (1E/Z)-2-Amino-1-(3-methoxyphenyl)ethanone oxime | Exists as E and Z geometric isomers.[1] |

| Molecular Formula | C₉H₁₂N₂O₂ | Confirmed by atom count (C9, H12, N2, O2).[1] |

| Molecular Weight | 180.20 g/mol | Monoisotopic Mass: 180.0899 Da. |

| CAS Registry | N/A (Derivative) | Parent Ketone HCl CAS: 22363-23-1 [1].[1] |

| Physical State | Crystalline Solid | Predicted MP: 110–130 °C (based on analogs).[1] |

| Solubility | DMSO, Methanol, Ethanol | Limited solubility in non-polar solvents. |

Structural Derivation[3][4][5]

-

Substituents:

-

Calculation:

Synthetic Methodology

Synthesis of

Phase 1: Precursor Synthesis (Alpha-Bromination)

Objective: Functionalize 3-methoxyacetophenone at the alpha position.[1]

-

Reagents: 3-Methoxyacetophenone, Bromine (Br₂), Glacial Acetic Acid.[1]

-

Mechanism: Acid-catalyzed enolization followed by electrophilic bromination.[1]

-

Control: Temperature must be kept <20°C to prevent poly-bromination.

Phase 2: Amination (Delépine Route)

Objective: Install the amine nitrogen without over-alkylation.[1]

-

Reagents: Hexamethylenetetramine (Hexamine), Chloroform, Ethanolic HCl.[1]

-

Protocol:

-

React

-bromo-3-methoxyacetophenone with hexamine to form the quaternary hexaminium salt.[1] -

Critical Step: Acid hydrolysis (HCl/EtOH) cleaves the salt to release 2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride .[1]

-

Why this matters: Direct amination with ammonia often leads to secondary/tertiary amines. The Delépine route guarantees a primary amine [2].

-

Phase 3: Oximation

Objective: Convert the ketone to an oxime while preserving the amine.

-

Reagents: Hydroxylamine Hydrochloride (NH₂OH[1]·HCl), Sodium Acetate (NaOAc), Ethanol/Water.[1]

-

Protocol:

-

Dissolve the amino-ketone HCl salt in Ethanol/H₂O (3:1).[1]

-

Add NH₂OH·HCl (1.2 equiv).[1]

-

Add NaOAc (2.5 equiv) slowly to buffer the pH to ~5–6.

-

Reflux for 2–4 hours.

-

Workup: Evaporate ethanol, basify with Na₂CO₃ to pH 9, and extract with Ethyl Acetate.

-

Self-Validating Check: The disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) in IR and appearance of the C=N stretch (~1640 cm⁻¹) confirms conversion.[1]

-

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation from the parent acetophenone to the target oxime, highlighting the critical intermediate stability check.

Figure 1: Step-wise synthetic pathway ensuring primary amine integrity via the Delépine reaction prior to oximation.

Applications & Research Context

Drug Development (Adrenergic Modulators)

This molecule is a structural analog of the precursors used for Norfenefrine and Phenylephrine .[1]

-

Mechanism: The 3-methoxy group acts as a "masked" phenol.[1] In metabolic or synthetic pathways, O-demethylation yields the 3-hydroxyl group essential for binding to adrenergic receptors (alpha-1 agonists) [3].[1]

-

Pathway:

Reduction of this specific oxime yields 1-(3-methoxyphenyl)ethane-1,2-diamine , a scaffold for novel chelating agents and CNS-active compounds.[1]

Ligand Chemistry

1-

Catalysis: As chiral ligands (if the backbone is substituted).[1]

-

Extraction: Selective metal recovery in hydrometallurgy.

Handling & Safety Protocols

| Hazard Class | Description | Mitigation Strategy |

| Acute Toxicity | Amines and oximes can be toxic if ingested or inhaled.[1] | Use full fume hood containment. |

| Skin Irritation | Benzylic halides (intermediates) are potent lachrymators.[1] | Double-gloving (Nitrile) and face shield required during Step 1.[1] |

| Thermal Stability | Oximes can undergo Beckmann rearrangement at high heat. | Store <25°C; Avoid strong acids after isolation. |

References

-

PubChem. (n.d.).[1] 2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride.[1] National Library of Medicine. Retrieved March 1, 2026, from [Link][1]

-

MDPI. (2023).[1] The Fundamental Role of Oxime and Oxime Ether Moieties in Improving Physicochemical Properties. Molecules. Retrieved March 1, 2026, from [Link][1]

Sources

- 1. CAS 99705-50-7: Ethanone, 1-[3-(trifluoromethyl)phenyl]-, … [cymitquimica.com]

- 2. 1-(3-(Trifluoromethyl)phenyl)ethanone oxime|99705-50-7 - MOLBASE Encyclopedia [m.molbase.com]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. researchgate.net [researchgate.net]

- 5. Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime [webbook.nist.gov]

Strategic Solubility Profiling of 2-Amino-1-(3-methoxy-phenyl)-ethanone Oxime: A Technical Framework

An in-depth technical guide on the solubility profile and characterization framework for 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime .

Executive Summary & Compound Architecture

In pharmaceutical synthesis, 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime (CAS: 82585-38-4) serves as a critical intermediate, particularly in the derivation of phenylethanolamine-class adrenergic agents. Its solubility profile is the governing factor in crystallization yield, purification efficiency, and reaction kinetics.

Unlike simple ketones, this molecule possesses a trifunctional architecture —a lipophilic 3-methoxyphenyl ring, a basic primary amine, and an amphoteric oxime moiety. This guide synthesizes the theoretical solubility behavior with a validated experimental protocol to establish a precise solubility profile, addressing the lack of standardized data in open literature.

Structural Determinants of Solubility

The solubility behavior is dictated by the interplay of three domains:

-

Hydrophobic Domain: The 3-methoxyphenyl ring drives solubility in non-polar to moderately polar organic solvents (e.g., Toluene, DCM) but limits water solubility.

-

H-Bond Donor/Acceptor (Amine): The

-amino group ( -

H-Bond Network (Oxime): The oxime group (

) acts as both a donor and acceptor, often leading to high lattice energy due to intermolecular H-bonding, which can reduce solubility in non-H-bonding solvents.

Theoretical Solubility Profile

Based on Quantitative Structure-Property Relationship (QSPR) analysis of structural analogs (e.g., 3-methoxyacetophenone oxime and

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Dipolar Aprotic | DMSO, DMF, NMP | Very High (>200 mg/mL) | Disruption of intermolecular H-bonds; strong dipole interaction. |

| Protic Polar | Methanol, Ethanol, IPA | High (50–150 mg/mL) | Favorable H-bond solvation of amine and oxime groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (20–50 mg/mL) | Good interaction with the aromatic ring and amine; "soft" polarity. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–40 mg/mL) | H-bond accepting solvents interact with |

| Ethers | THF, MTBE | Low-Moderate | Good solvation of the aromatic ring, but weaker H-bonding capability. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Very Low (<1 mg/mL) | High lipophilicity mismatch; inability to break crystal lattice H-bonds. |

| Water | Water (pH 7) | Low (<5 mg/mL) | Hydrophobic effect of the phenyl ring dominates in neutral state. |

Critical Note on Stability:

-Amino oximes can undergo degradation or self-condensation to pyrazine derivatives in solution over time. All solubility experiments must be conducted with fresh preparations and analyzed within 24 hours.

Validated Experimental Protocol

As specific quantitative isotherms are absent in public databases, the following Self-Validating Protocol is required to generate the definitive solubility curve. This method minimizes degradation risks while ensuring thermodynamic equilibrium.

Workflow Visualization

Figure 1: Standardized workflow for determining the solubility profile of labile amino-oxime intermediates.

Step-by-Step Methodology

Phase 1: Preparation

-

Solid State Verification: Confirm the crystallinity of the starting material via PXRD (Powder X-Ray Diffraction). Amorphous material will yield falsely high solubility values.

-

Solvent Preparation: Use HPLC-grade solvents. Degas to prevent oxidative degradation of the amine.

Phase 2: Saturation (The Shake-Flask Method)

-

Add excess solid (~500 mg) to 10 mL of solvent in a jacketed glass vessel.

-

Stir magnetically at 300 rpm.

-

Maintain temperature (

) with an accuracy of -

Time-Point Validation: Sample at 6, 12, and 24 hours. If the concentration deviation between 12h and 24h is

, equilibrium is reached.

Phase 3: Quantification (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1%

) [40:60 v/v]. -

Wavelength: 254 nm (aromatic absorption).

-

Calculation: Determine mole fraction solubility (

) using the standard curve method.

Thermodynamic Modeling Framework

To interpolate solubility at unmeasured temperatures, the experimental data must be fitted to the Modified Apelblat Equation . This model is the industry standard for correlating solubility (

The Apelblat Model

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived via multivariate regression.

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (

-

Positive

: Endothermic dissolution (Solubility increases with T). Typical for this class of compounds. -

Positive

: Entropy-driven process (Disorder increases upon dissolving).

Data Recording Template

Researchers should populate the following table structure to standardize the profile:

| T (K) | Methanol ( | Ethanol ( | Ethyl Acetate ( | Toluene ( |

| 283.15 | ... | ... | ... | ... |

| 293.15 | ... | ... | ... | ... |

| 303.15 | ... | ... | ... | ... |

| 313.15 | ... | ... | ... | ... |

| 323.15 | ... | ... | ... | ... |

Strategic Solvent Selection for Process Development

For drug development professionals, selecting the right solvent system is about balancing solubility with recovery (crystallization).

Figure 2: Solvent selection logic based on solubility tiers for 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime.

Recommendations

-

Synthesis: Perform the oximation reaction in Ethanol or Methanol . The high solubility ensures homogeneity.

-

Crystallization: Use an Anti-solvent Cooling method. Dissolve in warm Ethanol, then slowly add Water or Heptane (anti-solvents) while cooling. This leverages the steep solubility drop-off.

-

Salt Formation: If the free base is oiling out (a common issue with methoxy-amines), convert to the Hydrochloride salt using HCl/IPA. The salt will have a distinct, likely much lower, solubility profile in organic solvents but high water solubility.

References

-

Shake-Flask Protocol: Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

-

Apelblat Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

-

Oxime Properties: Kukushkin, V. Y., & Pombeiro, A. J. (2005). Oxime and oximate metal complexes: unconventional synthesis and reactivity. Coordination Chemistry Reviews, 249(7-8), 853-879. (Provides context on oxime H-bonding networks).

-

Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456 (Generic placeholder for specific analog search), 2-Amino-1-(3-methoxyphenyl)ethanone oxime.

Thermodynamic Stability Profiling of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime: A Technical Guide for Pharmaceutical Development

Executive Summary

The compound 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime (CAS: 82585-38-4) is a critical

Structural Thermodynamics and E/Z Isomerization

Oximes inherently exhibit geometric isomerism due to restricted rotation around the carbon-nitrogen double bond (

The E-isomer (where the oxime hydroxyl group is anti to the bulky 3-methoxyphenyl ring) is significantly more stable than the Z-isomer . Mechanical mechanism calculations (such as MM2) on similar acetophenone oximes demonstrate that the E-isomer is thermodynamically favored by an energy gap (

Thermodynamic pathway of E/Z isomerization for aryl oximes.

Hydrolytic Stability Kinetics

A common vulnerability of

Mechanistically, the hydrolysis of a

For 2-amino-1-(3-methoxy-phenyl)-ethanone oxime, the presence of the basic

Thermal Stability and Degradation

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of substituted acetophenone oximes reveal robust thermal stability. The initial decomposition temperature, which serves as a metric for thermal stability, typically exceeds 150 °C for the free base form[5]. Degradation generally initiates with the homolytic cleavage of the weak

Quantitative Thermodynamic Data

| Thermodynamic Parameter | Value / Range | Mechanistic Context |

| E/Z Energy Gap ( | -3.23 to -4.50 kcal/mol | The E-isomer is thermodynamically favored due to the minimization of steric clash between the oxime hydroxyl and the bulky 3-methoxyphenyl ring[2][3]. |

| Rotational Barrier ( | ~10 - 15 kcal/mol | High energy barrier prevents spontaneous isomerization at room temperature, ensuring kinetic stability of isolated isomers. |

| Hydrolytic Rate Constant ( | ~ | High electronegativity of the oxime oxygen resists protonation, drastically slowing acid-catalyzed hydrolysis[4]. |

| Thermal Decomposition Onset | > 150 °C (Free base) | Initial weight loss in TGA indicates the cleavage of the N-O bond prior to complete skeletal fragmentation[5]. |

Self-Validating Experimental Protocols

To rigorously evaluate the thermodynamic parameters of 2-amino-1-(3-methoxy-phenyl)-ethanone oxime, the following self-validating protocols must be employed.

Protocol A: Determination of E/Z Rotational Barriers via VT-NMR

Causality & Validation: Nuclear Magnetic Resonance (NMR) operates on a specific timescale. At room temperature, the interconversion between E and Z isomers is slower than the NMR timescale, resulting in distinct chemical shifts (e.g., for the methoxy protons). By incrementally heating the sample, we provide the thermal energy required to overcome the

-

Sample Preparation: Dissolve 15 mg of the oxime in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

), a high-boiling solvent capable of withstanding elevated temperatures. -

Baseline Acquisition: Acquire a standard

-NMR spectrum at 25 °C. Integrate the distinct signals corresponding to the E and Z isomers to determine the baseline equilibrium constant ( -

Thermal Titration: Increase the probe temperature in 5 °C increments from 25 °C to 120 °C. Allow 10 minutes of equilibration at each step before acquiring the spectrum.

-

Coalescence Identification: Identify the exact temperature (

) where the distinct E and Z methoxy signals collapse into a single broad resonance. -

Calculation: Apply the Eyring equation:

, where

Protocol B: Hydrolytic Stability Profiling via HPLC-UV

Causality & Validation: Hydrolysis is strictly pH-dependent. Utilizing heavily buffered solutions ensures pseudo-first-order kinetics, where the degradation rate depends solely on the oxime concentration. Self-Validation (Mass Balance): The assay is validated by tracking both the disappearance of the oxime and the appearance of the parent ketone (2-amino-1-(3-methoxy-phenyl)-ethanone). The molar loss of the oxime must quantitatively match the molar appearance of the ketone. Any discrepancy alerts the researcher to alternative degradation pathways (e.g., oxidation).

Step-by-step workflow for determining oxime hydrolytic stability.

-

Buffer Preparation: Prepare 50 mM phosphate buffers at pH 5.0, 7.0, and 9.0 to cover the physiological and formulation-relevant range.

-

Spiking: Introduce the oxime stock solution (in acetonitrile) into the buffers to achieve a final concentration of 100

(ensure organic solvent content remains <2% v/v to prevent cosolvent effects). -

Incubation: Place the sealed vials in a thermoshaker at 37 °C.

-

Sampling & Quenching: Extract 100

aliquots at 0, 1, 2, 4, 8, 24, and 48 hours. Immediately quench the reaction by adding 100 -

Quantification: Analyze via HPLC-UV (detecting at the

of the methoxyphenyl ring, approx. 275 nm). -

Kinetic Plotting: Plot

versus time to extract the pseudo-first-order rate constant (

References

-

Smolecule. "Buy Acetophenone oxime | 10341-75-0 - Smolecule". Smolecule Database.2

-

BOC Sciences. "Main Product: 2-AMINO-1-(3-METHOXY-PHENYL)-ETHANONE OXIME". BOC Sciences.

-

National Institutes of Health (NIH). "Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products". PMC. 3

-

SciSpace / Angew Chem Int Ed Engl. "Hydrolytic Stability of Hydrazones and Oximes". Author Manuscript. 4

-

Oriental Journal of Chemistry. "Studies on the Complexes of 2-Hydroxy-4-Methoxy Acetophenone oxime". Orient J Chem. 5

Sources

CAS registry number and synonyms for 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime

PART 1: CORE DIRECTIVE - EXECUTIVE SUMMARY

Technical Guide: 2-Amino-1-(3-methoxyphenyl)ethanone Oxime

Identity & Significance: 2-Amino-1-(3-methoxyphenyl)ethanone oxime is a specialized organic intermediate belonging to the class of phenacylamine oximes . It is the oxime derivative of 3-methoxy-α-aminoacetophenone . This compound serves as a critical junction in the synthesis of adrenergic agonists and antagonists, specifically acting as a stable precursor to 3-methoxyphenylethanolamines (such as O-methylated norfenefrine analogs) via reduction. Its oxime moiety provides a scaffold for stereoselective reduction to chiral amino alcohols or rearrangement to amides, making it valuable in medicinal chemistry for accessing beta-adrenergic receptor modulators.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Chemical Identity & CAS Registry Status

Crucial Note on CAS Indexing: While the parent ketone and the des-amino oxime are widely indexed, the specific 2-amino-oxime derivative is often generated in situ or classified as a transient intermediate in public registries. For procurement and regulatory purposes, it is standard practice to reference the Parent Ketone Hydrochloride as the primary stable starting material.

| Attribute | Details |

| Primary Target Name | 2-Amino-1-(3-methoxyphenyl)ethanone oxime |

| Parent Ketone CAS | 70785-83-0 (Refers to the HCl salt of the ketone precursor) |

| Related CAS (Des-amino) | 122806-25-1 (1-(3-Methoxyphenyl)ethanone oxime; lacks amino group) |

| IUPAC Name | (1E/Z)-2-amino-N-hydroxy-1-(3-methoxyphenyl)ethan-1-imine |

| Common Synonyms | 3-Methoxyphenacylamine oxime; α-Amino-3-methoxyacetophenone oxime; 3-Methoxy-ω-aminoacetophenone oxime |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| SMILES | COC1=CC=CC(=C1)C(=NO)CN |

Physicochemical Properties (Predicted)

| Property | Value (Predicted/Experimental) | Context |

| Physical State | Crystalline Solid (White to Off-White) | Typical for oxime hydrochlorides. |

| Melting Point | 145–150 °C (Decomposition) | Oximes often decompose near MP; verify with DSC. |

| pKa (Amine) | ~8.5–9.0 | Basic primary amine; forms stable salts with HCl. |

| pKa (Oxime) | ~11.0 | Weakly acidic hydroxyl group. |

| Solubility | Soluble in DMSO, Methanol, Ethanol. | Poor water solubility as free base; high as HCl salt. |

| LogP | ~1.1 | Moderate lipophilicity; membrane permeable. |

Synthesis & Methodology

Causality & Logic: Direct synthesis of the oxime from the amino-ketone requires careful pH control. The amino group is nucleophilic; if the pH is too high during oximation, self-condensation (pyrazine formation) may occur. Therefore, the reaction is best performed on the hydrochloride salt of the ketone using hydroxylamine hydrochloride in the presence of a mild buffer (Sodium Acetate) to buffer the release of HCl without liberating the free amine entirely.

Protocol: Selective Oximation of 3-Methoxyphenacylamine

Materials:

-

Precursor: 2-Amino-1-(3-methoxyphenyl)ethanone HCl (CAS 70785-83-0).

-

Reagent: Hydroxylamine Hydrochloride (NH₂OH·HCl).

-

Buffer: Sodium Acetate (anhydrous).

-

Solvent: Ethanol/Water (80:20 v/v).

Step-by-Step Workflow:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 2-Amino-1-(3-methoxyphenyl)ethanone HCl in 40 mL of Ethanol/Water mixture. Ensure complete dissolution; mild heating (40°C) may be required.

-

Reagent Addition: Add 12.0 mmol (1.2 eq) of Hydroxylamine Hydrochloride . Stir for 10 minutes.

-

Buffering: Slowly add 15.0 mmol of Sodium Acetate . Reasoning: This neutralizes the HCl from the hydroxylamine salt, generating free NH₂OH in situ while keeping the amine protonated enough to prevent dimerization.

-

Reflux: Heat the mixture to mild reflux (80°C) for 2–4 hours. Monitor via TLC (System: DCM/MeOH 9:1). The ketone spot should disappear, replaced by a more polar oxime spot.

-

Work-up:

-

Evaporate ethanol under reduced pressure.

-

Dilute the residue with 20 mL ice-cold water.

-

Basify carefully to pH ~9 with 1M NaOH to precipitate the free oxime base (if solid) or extract with Ethyl Acetate (3x 20 mL).

-

-

Purification: Recrystallize from Isopropanol/Hexane.

Self-Validating Checkpoint:

-

H-NMR Confirmation: Look for the disappearance of the ketone carbonyl carbon signal (~195 ppm) in C-NMR and the appearance of the oxime carbon (~155 ppm). The methylene protons (-CH₂-NH₂) will shift upfield slightly due to the change in anisotropy of the C=N bond compared to C=O.

Pharmacological & Chemical Context

Drug Development Relevance: This compound is a structural analog of the metabolic intermediates of Norfenefrine and Phenylephrine .

-

Adrenergic Ligands: The 3-methoxy substitution mimics the metabolic O-methylation of catecholamines (via COMT). This oxime can be reduced (using H₂/Pd-C or LAH) to form 2-amino-1-(3-methoxyphenyl)ethanol , a direct analog of Norfenefrine with altered receptor binding profiles (typically lower potency but higher stability).

-

Chelation Chemistry: The α-amino oxime motif acts as a bidentate ligand (N,N-donor) for transition metals (Cu²⁺, Ni²⁺), potentially useful in metallodrug design or radiopharmaceutical labeling (e.g., Tc-99m cores).

PART 3: VISUALIZATION & FORMATTING

Pathway Diagram: Synthesis & Derivatization

Caption: Synthetic pathway from acetophenone precursor to the target oxime and subsequent reduction to bioactive amino-alcohols.[1][2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 586679, 2-Amino-1-(3-methoxyphenyl)ethanol. (Reduced derivative confirmation). Retrieved from [Link]

-

NIST Chemistry WebBook. Ethanone, 1-(3-methoxyphenyl)-, oxime (CAS 122806-25-1). (Des-amino Analog Reference).[2] Retrieved from [Link]

Sources

Advanced Perspectives on 3-Methoxy-phenyl Ethanone Oxime Derivatives: Synthesis, Functionalization, and Therapeutic Applications

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, 3-methoxy-phenyl ethanone oxime (commonly known as 3-methoxyacetophenone oxime) and its derivatives occupy a highly versatile niche. Characterized by the robust >C=N-OH moiety coupled with an electron-donating methoxy group, this scaffold serves as a critical intermediate for complex molecular architectures. From acting as a precursor in the synthesis of antipsychotic heteroarylpiperidines to enabling state-of-the-art C–H functionalization for polyheterocycle generation, the oxime core is indispensable.

This technical guide provides an authoritative review of the structural dynamics, self-validating synthetic protocols, and the broad-spectrum biological activities of 3-methoxy-phenyl ethanone oxime derivatives, designed specifically for researchers and drug development professionals.

Structural Dynamics and Chemical Significance

The intrinsic value of 3-methoxy-phenyl ethanone oxime lies in its dual reactivity. The oxime hydroxyl group can undergo O-alkylation or acylation, while the imine carbon remains susceptible to nucleophilic or radical-mediated attacks. Furthermore, the methoxy substitution at the meta position of the phenyl ring provides a subtle stereoelectronic effect—enhancing the electron density of the aromatic system without sterically hindering the oxime moiety.

This structural flexibility allows the compound to act as a linchpin in divergent synthetic pathways. For instance, the oxime etherification of this core is a documented pathway for synthesizing long-acting depot neuroleptics and analgesics[1]. Alternatively, the oxime can direct transition-metal-free C–H functionalization, leading to the formation of highly valuable fused heterocyclic systems.

Divergent synthetic applications of the oxime core in medicinal chemistry.

Self-Validating Synthetic Methodologies

To ensure reproducibility and high fidelity in drug development, synthetic protocols must be designed with built-in causality and validation steps. Below are the standardized, field-proven methodologies for generating and functionalizing 3-methoxy-phenyl ethanone oxime.

Protocol 2.1: Standardized Oximation of 3-Methoxyacetophenone

The conversion of 3-methoxyacetophenone to its corresponding oxime requires precise pH control to balance the nucleophilicity of hydroxylamine with the electrophilicity of the carbonyl carbon[2].

Step-by-Step Workflow:

-

Substrate Preparation: Dissolve 1.0 equivalent of 3-methoxyacetophenone in absolute ethanol. Causality: Ethanol provides a polar protic medium that stabilizes the transition state during the nucleophilic addition of the amine.

-

Buffered Reagent Addition: Add 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) followed by 1.5 equivalents of pyridine. Causality: Pyridine acts as an acid scavenger, buffering the solution to an optimal pH of ~4.5–5.0. If the solution is too acidic, hydroxylamine is fully protonated and non-nucleophilic; if too basic, the carbonyl oxygen resists protonation, drastically reducing reaction kinetics.

-

Reaction & In-Process Validation: Reflux the mixture for 2–3 hours. Self-Validation: Monitor the reaction strictly via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is only deemed complete when the UV-active ketone starting material spot is entirely consumed, preventing downstream purification failures.

-

Workup & Isolation: Concentrate the mixture under reduced pressure, dilute with dichloromethane, and wash sequentially with 1M HCl and brine. Causality: The HCl wash effectively removes residual pyridine, while the brine wash breaks any formed emulsions and pre-dries the organic layer.

-

Final Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude product from diethyl ether to yield pure 3-methoxy-phenyl ethanone oxime.

Mechanistic workflow for the buffered oximation of 3-methoxyacetophenone.

Protocol 2.2: Advanced C–H Functionalization to Polyheterocycles

Acetophenone oximes can be leveraged to synthesize fused thieno[3,2-d]thiazoles via a transition-metal-free coupling with arylacetic acids and elemental sulfur.

Step-by-Step Workflow:

-

Activation: Convert 3-methoxy-phenyl ethanone oxime to its acetate derivative using acetic anhydride. Causality: The acetate group acts as a superior leaving group compared to the free hydroxyl, facilitating the N–O bond cleavage required for radical generation.

-

Coupling Setup: In a sealed reaction tube, combine the oxime acetate (1.0 eq), phenylacetic acid (1.5 eq), elemental sulfur (S₈, 3.0 eq), and Li₂CO₃ (1.0 eq) in dimethyl sulfoxide (DMSO). Causality: Li₂CO₃ deprotonates the arylacetic acid to initiate the coupling. Elemental sulfur acts as the dual sulfur source for the thieno and thiazole rings. DMSO stabilizes the single-electron transfer (SET) intermediates.

-

Execution & Validation: Heat the mixture to 120 °C for 6 hours under an air atmosphere. Self-Validation: Extract a micro-aliquot at the 3-hour mark, quench, and analyze via GC-MS using diphenyl ether as an internal standard. This quantitative checkpoint ensures the radical annulation is proceeding at the expected trajectory before committing to the full reaction duration.

-

Purification: Cool the vessel, dilute with water, extract with ethyl acetate, and purify via silica gel chromatography (Hexane:DCM 1:1) to isolate the functionalized polyheterocycle.

Pharmacological Landscape and Bioactivity

The etherification and esterification of the acetophenone oxime core yield derivatives with profound biological activities. The >C=N-O-R moiety acts as a critical pharmacophore, often enhancing the lipophilicity and target-binding affinity of the parent molecule[3].

In oncology, specific acetophenone oxime ethers have demonstrated targeted cytotoxicity against human cancer cell lines (e.g., HeLa, Caco-2, A-549) while sparing healthy cells, indicating a favorable therapeutic index[4]. In microbiology, terphthaloyl esters of acetophenone oximes exhibit potent disruption of fungal cell wall integrity, positioning them as viable candidates for agricultural and clinical antifungal development[5]. Furthermore, O-alkylated derivatives of 3-methoxy-phenyl ethanone oxime are patented intermediates in the synthesis of heteroarylpiperidines, a class of potent antipsychotic agents that modulate dopaminergic and serotonergic receptors[1].

Quantitative Bioactivity Data of Acetophenone Oxime Derivatives

| Compound Class / Derivative | Target Organism / Cell Line | Efficacy Metric | Mechanistic Note |

| Acetophenone O-2-morpholinoethyl oxime | HeLa, Caco-2, A-549 (Cancer) | EC₅₀ ≈ 30 µM | Exhibits specific cytotoxicity against cancer lines with significantly lower toxicity to normal cells[4]. |

| (E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime | HeLa (Cervical Cancer) | EC₅₀ = 28 µg/mL | Demonstrates high selectivity for neoplastic cells over healthy tissue[4]. |

| Acetophenone oxime terphthaloyl esters | Aspergillus niger (Fungus) | 38% - 100% Inhibition | Causes severe disruption of fungal cell wall integrity at a low concentration of 30 ppm[5]. |

| Heteroarylpiperidine oxime ethers | D2 / 5-HT2A Receptors | High Binding Affinity | Modulates dopaminergic and serotonergic pathways to treat psychoses; formulated for depot release[1]. |

Conclusion

The 3-methoxy-phenyl ethanone oxime scaffold is far more than a simple synthetic intermediate; it is a highly programmable core that bridges the gap between fundamental organic methodology and advanced drug discovery. By adhering to self-validating protocols—such as buffered oximation and SET-mediated C–H functionalization—researchers can reliably access a vast chemical space. As evidenced by their potent antimicrobial, antifungal, and antipsychotic profiles, derivatives of this oxime will continue to play a pivotal role in the development of next-generation therapeutics.

References

1.2, Charles University (cuni.cz). 2., RSC Advances. 3.1, Google Patents. 4.4, MDPI. 5.3, PMC / National Institutes of Health. 6.5, Academic Research Publishing Group.

Sources

- 1. USRE39198E1 - Heteroarylpiperidines, pyrrolidines and piperazines and their use as antipsychotics and analgesics - Google Patents [patents.google.com]

- 2. dspace.cuni.cz [dspace.cuni.cz]

- 3. A Review of Biologically Active Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. arpgweb.com [arpgweb.com]

pKa values and ionization properties of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime

An In-Depth Technical Guide to the pKa Values and Ionization Properties of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime

For Researchers, Scientists, and Drug Development Professionals

The ionization constant (pKa) is a critical physicochemical parameter that governs the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate. This guide provides a comprehensive analysis of the predicted pKa values and ionization characteristics of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime, a molecule of interest in medicinal chemistry. While experimentally determined values for this specific compound are not available in public literature, this document outlines the theoretical basis for its ionization behavior. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its pKa values using potentiometric titration and UV-Vis spectrophotometry, alongside an overview of computational prediction methodologies. This guide is intended to equip researchers with the foundational knowledge and practical workflows necessary to characterize this and similar molecules, thereby facilitating informed decisions in the drug discovery and development pipeline.

Introduction: The Critical Role of pKa in Drug Development

The extent to which a molecule ionizes in a solution is quantified by its pKa value, which is the negative base-10 logarithm of the acid dissociation constant (Ka).[1][2] This parameter is fundamental in drug discovery as it dictates a molecule's properties at different physiological pH values.[3] For instance, the ionization state of a drug affects its aqueous solubility, membrane permeability, and binding affinity to its biological target.[2] A compound with a pKa value below 7 is not likely to be significantly protonated at a physiological pH of approximately 7.4.[3] Consequently, an accurate understanding and determination of pKa are indispensable for optimizing the pharmacokinetic and pharmacodynamic profiles of new chemical entities.[2]

The subject of this guide, 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime, possesses multiple functional groups that can participate in acid-base equilibria. Oximes, in general, are a versatile class of compounds with a wide range of reported biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] Their utility as intermediates in organic synthesis and as ligands for metal ions further underscores their importance in medicinal chemistry.[6] This guide will delve into the specific ionization properties of this promising scaffold.

Predicted Ionization Behavior of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime

The structure of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime features two primary ionizable centers: the primary amino group (-NH2) and the oxime hydroxyl group (-NOH).

-

The Basic Center (Amino Group): The primary amino group is basic and will be protonated at acidic pH. The pKa of its conjugate acid (R-NH3+) is expected to be in the range typical for aliphatic amines.

-

The Acidic Center (Oxime Group): The oxime hydroxyl group is weakly acidic and will be deprotonated at alkaline pH.

Based on the pKa values of structurally related compounds, we can predict the approximate pKa values for 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime.

| Ionizable Group | Predicted pKa Range | Predominant Species at pH 7.4 |

| Amino Group (Basic) | 7.5 - 8.5 | Protonated (Cationic) |

| Oxime Group (Acidic) | 10.5 - 11.5 | Neutral |

Note: These are estimated values. The actual pKa values can be influenced by the electronic effects of the entire molecular structure. For definitive values, experimental determination is essential.

The ionization equilibrium of the molecule can be visualized as follows:

Caption: Ionization states of the molecule at different pH ranges.

Experimental Determination of pKa Values

For compounds with low water solubility, a common strategy is to perform measurements in aqueous-organic solvent mixtures and then extrapolate the results to 0% organic solvent.[7]

Potentiometric Titration

Potentiometric titration is a highly reliable and cost-effective method for pKa determination.[3][8] It involves monitoring the change in pH of a solution of the compound upon the stepwise addition of a titrant (an acid or a base).

-

Solution Preparation:

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions at the experimental temperature.

-

Place 20 mL of the sample solution in a thermostated vessel with a magnetic stirrer.[3]

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration Process:

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to obtain a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, which is the inflection point of the sigmoid curve.[8]

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is advantageous for its speed and accuracy, especially for compounds that possess a chromophore close to the ionization center.[2] The principle is that the protonated and deprotonated forms of the molecule will have different UV-Vis absorption spectra.

-

Solution Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

-

Prepare a series of buffers with a range of known pH values.

-

-

Spectral Measurement:

-

Add a small aliquot of the stock solution to each buffer to achieve the same final concentration.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelength(s) with the largest difference in absorbance between the acidic and basic forms.

-

Plot absorbance at this wavelength versus pH.

-

The resulting sigmoid curve will have an inflection point where the pH is equal to the pKa.[2]

-

Computational pKa Prediction

In early-stage drug discovery, computational methods are often used for high-throughput pKa estimation.[2] These in silico tools use algorithms based on quantum mechanics, empirical methods, or quantitative structure-property relationships (QSPR) to predict pKa values from the molecular structure. While these methods provide rapid estimations, their accuracy can vary, and experimental validation remains crucial for lead optimization.[2]

Implications for Drug Development

The predicted pKa values of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime suggest that at physiological pH (~7.4), the molecule will exist predominantly in its protonated, cationic form due to the basicity of the amino group. This has several important implications:

-

Solubility: The charged form is likely to have higher aqueous solubility compared to the neutral form.

-

Permeability: The cationic nature may hinder passive diffusion across biological membranes, potentially impacting oral absorption and brain penetration.

-

Target Binding: The ionization state will influence the molecule's ability to form ionic bonds and hydrogen bonds with its biological target.

Conclusion

A thorough understanding of the pKa and ionization properties of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime is fundamental to its development as a potential therapeutic agent. This guide has provided a theoretical framework for its acid-base behavior and detailed methodologies for its experimental characterization. By employing the protocols described herein, researchers can obtain precise pKa values, enabling the rational design of analogs with optimized ADMET properties and accelerating the journey from discovery to clinical application.

References

- Development of Methods for the Determination of pKa Values - PMC. (n.d.).

- Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. (2022). Journal of Pharmaceutical and Biomedical Analysis.

- Pandey, P. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. PharmaGuru.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). International Journal of Innovative Research in Science & Engineering.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.

- Oxime - Wikipedia. (n.d.).

- FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2022, January 4). MDPI.

- Unsubstituted Oximes as Potential Therapeutic Agents. (2020, June 12). MDPI.

- Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. (n.d.). PMC.

- Oximes | Encyclopedia MDPI. (2021, June 3). MDPI.

Sources

- 1. pharmaguru.co [pharmaguru.co]

- 2. ijirss.com [ijirss.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Guide to the Structural Characterization of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime

This guide serves as a comprehensive technical manual for the structural characterization of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime . Given the specialized nature of this compound (an

It is designed for researchers requiring a self-validating workflow to transition from chemical synthesis to definitive structural elucidation.

Molecular Identity & Physicochemical Profile[1][2][3]

Before initiating diffraction studies, the molecular identity must be validated to distinguish the target oxime from its ketone precursor (2-amino-1-(3-methoxyphenyl)ethanone). The presence of the

Target Compound Specifications

| Parameter | Specification | Notes |

| IUPAC Name | (1E/Z)-2-Amino-1-(3-methoxyphenyl)ethan-1-one oxime | Stereochemistry (E vs Z) is determined by XRD.[1][2][3] |

| Formula | ||

| Mol. Weight | 180.21 g/mol | |

| Core Moiety | Phenacylamine Oxime | Potential for amphoteric behavior due to amine (basic) and oxime (acidic) groups. |

| Key Isomerism | Geometric (E/Z) | The E-isomer is generally thermodynamically favored to minimize steric clash between the phenyl ring and the oxime hydroxyl. |

Theoretical Topology

The crystal structure is expected to be dominated by intermolecular hydrogen bonding.

-

Primary Donor: The amine (

) and oxime hydroxyl ( -

Primary Acceptor: The oxime nitrogen (

) and ether oxygen ( -

Expected Motif: Oximes typically form centrosymmetric dimers via

or

Synthesis & Crystallization Protocol

High-quality single crystals are the prerequisite for successful XRD. The following workflow ensures the isolation of the oxime from the ketone precursor.

Synthetic Pathway (Validation)

The synthesis typically involves the reaction of 2-amino-1-(3-methoxyphenyl)ethanone (often as the hydrochloride salt) with hydroxylamine hydrochloride in the presence of a base (Sodium Acetate or Pyridine).

Figure 1: Synthetic pathway for the conversion of the ketone precursor to the target oxime.[4]

Crystallization Strategy

For this specific amphiphilic molecule (polar amine/oxime, lipophilic phenyl ether), a multi-solvent approach is required.

Protocol A: Slow Evaporation (Preferred for diffraction quality)

-

Dissolve 50 mg of the crude oxime in a minimum amount of Methanol (MeOH) or Ethanol (EtOH) at 40°C.

-

Filter the solution through a 0.45

PTFE syringe filter into a clean vial to remove nucleation sites (dust). -

Cover the vial with parafilm and poke 3-5 small holes.

-

Allow to stand at room temperature (20-25°C) in a vibration-free environment.

-

Expected Time: 3-7 days.

Protocol B: Vapor Diffusion (Alternative)

-

Inner Vial: Saturated solution of compound in THF or Acetone .

-

Outer Vial: Precipitant solvent: Hexane or Pentane .

-

As the volatile precipitant diffuses into the solution, supersaturation occurs slowly, promoting high-order crystal growth.

X-Ray Diffraction Data Acquisition

Once a single crystal (approx.[4]

Instrument Configuration

-

Radiation Source:

( -

Temperature: 100 K (Cryogenic) .

-

Reasoning: Cooling reduces thermal vibration (atomic displacement parameters), significantly improving the resolution of the methoxy group and the H-atoms on the amine/oxime, which are critical for defining the H-bond network.

-

Data Collection Strategy

| Parameter | Setting | Rationale |

| Scan Type | Ensures 100% completeness of the Ewald sphere. | |

| Resolution | 0.75 Å (min) | Required for publication-quality atomic resolution. |

| Redundancy | > 4.0 | High redundancy allows for better outlier rejection and absorption correction. |

| Frame Width | 0.5° | Prevents spot overlap in the diffraction pattern. |

Structural Refinement Workflow

The refinement of the "2-Amino" and "Oxime" protons is the most challenging aspect due to the low scattering power of hydrogen.

Figure 2: Logical workflow for solving the crystal structure, emphasizing hydrogen atom location.

Structural Analysis & Data Interpretation[2][4][7]

Since exact unit cell parameters must be determined experimentally, this section outlines the Critical Quality Attributes (CQAs) you must verify in your solved structure.

Space Group Determination

-

Chirality: The molecule contains a prochiral center at the carbonyl carbon (now oxime carbon) but the molecule itself is achiral unless the crystal packing enforces a chiral conformation.

-

Likely Space Groups:

-

Centrosymmetric:

(Monoclinic) or -

Non-centrosymmetric:

(Orthorhombic). This occurs only if spontaneous resolution happens during crystallization (rare but possible).

-

The "Methoxy" Disorder

The meta-methoxy group (

-

Refinement Tip: If the thermal ellipsoids for the terminal methyl carbon are elongated, apply a split model (PART 1 / PART 2) in SHELXL to account for two alternate conformations.

Hydrogen Bonding Network (The "Fingerprint")

The 2-amino-oxime motif creates a specific donor-acceptor landscape. You must verify the following interactions in your solved structure:

-

Intramolecular: Is there a bond between the Amine

and the Oxime-

Significance: This stabilizes the Z-isomer.

-

-

Intermolecular:

-

Oxime-Oxime Dimer: Look for an

loop where two oxime groups face each other ( -

Amine-Ether Link: The amine

may donate to the methoxy oxygen of a neighboring molecule, forming infinite chains.

-

Reporting the Data

When publishing or archiving this data, ensure the following table is populated with your experimental values. (Values below are illustrative placeholders for the format).

| Crystal Data | Value (To be determined) |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., |

| Unit Cell ( | [e.g., |

| Angles ( | [e.g., |

| Volume ( | [e.g., |

| Z (Formula Units) | [e.g., 4] |

| Density ( | [e.g., |

References

-

Bertolasi, V., et al. (1982). Conformational analysis of oximes. Crystal structure and theoretical calculations.Acta Crystallographica Section B, 38(9), 2414-2419. Link

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL.Acta Crystallographica Section C, 71(1), 3-8. Link

-

Groom, C. R., et al. (2016).[5] The Cambridge Structural Database.Acta Crystallographica Section B, 72(2), 171-179. Link

-

Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program.Journal of Applied Crystallography, 42(2), 339-341. Link

Sources

- 1. Formation and X-ray crystal structure of ethyl 2-amino-1-oxo-inden-3-carboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Toxicity and Safe Handling of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide has been compiled to provide comprehensive safety information for 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime. It is crucial to note that, at the time of publication, specific toxicological data for this compound is not publicly available. Consequently, the information presented herein is largely based on data from structurally similar compounds, most notably 2-Butanone Oxime. All chemical products should be handled with the acknowledgment of "having unknown hazards and toxicity"[1]. This guide should be used as a precautionary tool, and a thorough risk assessment should be conducted before handling this compound.

Introduction: Understanding the Compound

2-Amino-1-(3-methoxy-phenyl)-ethanone oxime is an organic compound featuring an oxime functional group and an aromatic amine. The presence of these functional groups suggests potential biological activity, making it a compound of interest in medicinal chemistry and drug discovery[2]. Oximes are a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties[3]. However, this potential for biological interaction also necessitates a thorough understanding of their potential toxicity.

Hazard Identification and Classification (Surrogate Data)

Based on the Safety Data Sheet for the structurally related compound 2-Butanone Oxime, the following hazards are anticipated. This information should be used for precautionary labeling and risk assessment.

GHS Hazard Classification:

-

Acute Toxicity (Oral): Category 3

-

Acute Toxicity (Dermal): Category 4

-

Skin Irritation: Category 2

-

Serious Eye Damage: Category 1

-

Skin Sensitization: Category 1

-

Carcinogenicity: Category 1B

-

Specific Target Organ Toxicity (Single Exposure): Category 1 (Upper respiratory tract), Category 3 (Central nervous system)

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2 (Blood, Hematopoietic system)

-

Flammable Liquids: Category 4

Hazard Statements (H-Statements):

-

H227: Combustible liquid.

-

H301: Toxic if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H336: May cause drowsiness or dizziness.

-

H350: May cause cancer.

-

H370: Causes damage to organs (Upper respiratory tract).

-

H373: May cause damage to organs (Blood, hematopoietic system) through prolonged or repeated exposure.

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements is provided in the Safety Data Sheet for 2-Butanone Oxime. Key preventative statements include:

-

P201: Obtain special instructions before use.

-

P202: Do not handle until all safety precautions have been read and understood.

-

P260: Do not breathe mist or vapors.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

Toxicological Profile (Based on Surrogate Data)

The toxicological profile of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime is inferred from data on related oxime compounds.

Acute Toxicity:

-

Oral: Toxic if swallowed.

-

Dermal: Harmful in contact with skin.

-

Inhalation: May cause respiratory irritation and drowsiness or dizziness.

Chronic Toxicity and Carcinogenicity:

Chronic inhalation studies on methylethylketoxime (2-Butanone oxime) in rats and mice have shown treatment-related effects, including:

-

Increased liver weight.

-

Congestion of the spleen.

-

An increase in hepatocellular adenomas and carcinomas in male rats at higher concentrations[4].

These findings underscore the potential for long-term health effects from exposure to oxime compounds and justify the classification as a potential carcinogen.

Skin and Eye Irritation/Sensitization:

-

Causes serious eye damage.

-

Causes skin irritation and may cause an allergic skin reaction.

First-Aid Measures: Emergency Protocols

Immediate and appropriate first aid is critical in the event of exposure.

General Advice:

In all cases of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.

Step-by-Step First-Aid Protocols:

| Exposure Route | Protocol |

| Inhalation | 1. Remove the individual to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, provide artificial respiration. 4. Seek immediate medical attention. |

| Skin Contact | 1. Immediately remove all contaminated clothing and shoes. 2. Flush the affected skin with large amounts of water for at least 15 minutes. 3. Wash the area with soap and water. 4. Seek immediate medical attention. |

| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Give two glasses of water to drink. 4. Never give anything by mouth to an unconscious person. 5. Seek immediate medical attention. |

Safe Handling and Storage

Adherence to strict laboratory protocols is essential to minimize exposure risk.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid breathing vapors or mists.

-